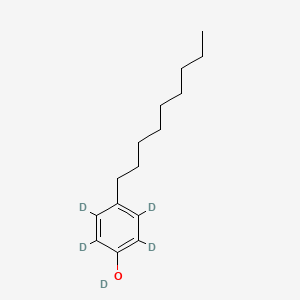

4-Nonylphenol-d5

説明

特性

IUPAC Name |

1,2,4,5-tetradeuterio-3-deuteriooxy-6-nonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3/i10D,11D,12D,13D/hD | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFHQQFPSIBGKE-VQUAKUOWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCCCCCCC)[2H])[2H])O[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-95-7 | |

| Record name | 358730-95-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Alkylation of Deuterated Phenol with Nonene

The core synthesis mirrors conventional 4-nonylphenol production, where phenol undergoes Friedel-Crafts alkylation with nonene (C9H18). For deuterated analogs, deuterated phenol (phenol-D5) replaces standard phenol to achieve isotopic labeling. A patented method using alkaline ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydroxide) demonstrates high efficiency, with nonene conversions exceeding 89% and selectivity for 4-nonylphenol isomers reaching 85–87%. Adapting this for deuterated synthesis involves:

-

Deuterated Phenol Preparation : Phenol-D5 is synthesized via acid-catalyzed H-D exchange using D2O or catalytic deuteration under elevated temperatures.

-

Reaction Conditions :

Table 1 : Key Parameters for Alkylation of Phenol-D5 with Nonene

Post-Synthetic Deuteration Techniques

For laboratories lacking access to phenol-D5, post-synthetic deuteration offers an alternative:

-

Hydroxyl Group Deuteration : Stirring 4-nonylphenol in D2O with acidic (DCl) or basic (NaOD) catalysts exchanges the hydroxyl proton for deuterium.

-

Aromatic Ring Deuteration : Catalytic hydrogen-deuterium exchange using Pd/C or Rh catalysts under D2 atmosphere introduces deuterium at the 2,3,5,6 positions.

Challenges :

-

Incomplete Exchange : Residual protio-impurities require rigorous purification (e.g., column chromatography).

-

Isotopic Scrambling : High temperatures (>150°C) risk deuterium redistribution, necessitating precise thermal control.

Purification and Characterization

Distillation and Chromatography

Crude 4-N-Nonylphenol-2,3,5,6-D4,OD undergoes:

化学反応の分析

Oxidation Reactions

4-N-Nonylphenol-2,3,5,6-D4,OD undergoes oxidation reactions typical of phenolic compounds. These reactions are critical in environmental degradation pathways and analytical derivatization.

Key Findings:

-

Oxidizing Agents : Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions cleave the alkyl chain, producing carboxylic acids and quinone derivatives .

-

Mechanism : The phenolic ring activates the para-alkyl group for oxidation. Deuterium labeling does not alter reaction pathways but aids in tracking intermediates.

Table 1: Oxidation Reaction Conditions and Products

| Oxidizing Agent | Conditions | Major Products | Efficiency | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-Carboxyphenol derivatives | ~70% | |

| CrO₃ | Acetic acid, 60°C | Quinones, short-chain acids | ~65% |

Biodegradation in Environmental Systems

The compound’s biodegradation has been studied extensively in soil and aquatic environments, where microbial activity plays a central role.

Key Findings:

-

Soil Systems : In soil, microbial consortia degrade 4-N-Nonylphenol-2,3,5,6-D4,OD into nonylphenol monoethoxylates (NP1EO) and diethoxylates (NP2EO), with degradation rates exceeding 80% in 24 hours under aerobic conditions .

-

Aquatic Systems : Degradation in water involves hydroxylation and subsequent cleavage of the alkyl chain, forming less toxic metabolites like 4-hydroxybenzoic acid .

Table 2: Biodegradation Efficiency in Selected Matrices

| Matrix | Degradation Time | Efficiency | Metabolites Identified | Source |

|---|---|---|---|---|

| Soil | 24 hours | 82% | NP1EO, NP2EO | |

| Water | 48 hours | 68% | 4-Hydroxybenzoic acid |

Photocatalytic Degradation

Nanocomposite-based photocatalytic degradation has emerged as an effective method for removing alkylphenols from aqueous systems.

Key Findings:

-

Nanoscale Zero-Valent Iron (nZVI) : At 2 mM concentration, nZVI achieves 59% removal of 4-N-Nonylphenol-2,3,5,6-D4,OD in 60 minutes via adsorption and Fenton-like reactions .

-

Fullerene Composites : Combining nZVI with aqueous fullerene (aq-nC₆₀) under UV/Vis light enhances degradation efficiency to ~50%, likely through superoxide radical (O₂⁻) generation .

Table 3: Photocatalytic Removal Efficiency

| Catalyst System | Light Exposure | Removal Efficiency | Time | Source |

|---|---|---|---|---|

| 2 mM nZVI | None | 59% | 60 min | |

| 0.1 mM nZVI + aq-nC₆₀ | UV/Vis | 50% | 60 min |

Biological Interactions

The compound’s endocrine-disrupting activity stems from its structural similarity to estradiol, enabling receptor binding and transcriptional activation.

Key Findings:

-

Estrogen Receptor Binding : 4-N-Nonylphenol-2,3,5,6-D4,OD binds competitively to estrogen receptors (ER-α/β), with an EC₅₀ of 1.2 µM in vitro .

-

Gene Expression : Exposure upregulates genes involved in vitellogenesis (e.g., vtg1) in aquatic organisms at concentrations as low as 10 µg/L .

Analytical Derivatization

The deuterated form is used as an internal standard in GC-MS and LC-MS workflows to quantify nonylphenol residues.

科学的研究の応用

Environmental Research

Degradation Studies

4-n-NP-D4 has been employed as an isotopic tracer to study the degradation of nonylphenol in agricultural settings. A notable study simulated the degradation of nonylphenol in leafy vegetables such as cabbage and leek. The results indicated that more than 80% of the tracer was degraded within the first week of exposure, with most residues disappearing by the end of a 35-day period. This research highlights the potential for using 4-n-NP-D4 to assess the environmental impact and degradation pathways of nonylphenol residues in food crops .

Soil Microbial Activity

Research has also investigated the effects of 4-n-NP on soil microbial respiration and community structure. In a study involving various concentrations of 4-n-NP mixed with picoxystrobin (a fungicide), it was observed that while picoxystrobin decreased soil respiration activity, 4-n-NP increased it. This suggests that 4-n-NP can influence microbial dynamics in soil environments .

Analytical Chemistry

Method Development for Detection

The compound serves as an internal standard in analytical methods for quantifying nonylphenol in environmental samples. For instance, it has been utilized in solid-phase extraction (SPE) methods to improve the accuracy and reliability of nonylphenol detection in water samples. The use of 4-n-NP-D4 allows for better calibration and quantification due to its known isotopic composition .

Industrial Applications

Chemical Manufacturing

In industrial contexts, 4-n-NP-D4 is used as a precursor or additive in the synthesis of various chemical products. Its properties as a surfactant make it valuable in formulations for detergents and emulsifiers used in textiles and coatings. The compound's ability to enhance product performance while being traceable via isotopic labeling offers advantages in quality control during manufacturing processes .

Case Studies

作用機序

The mechanism of action of 4-N-NONYLPHENOL-2,3,5,6-D4,OD is primarily related to its role as an isotopic label. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise tracking in various analytical techniques. This compound does not exert biological effects on its own but serves as a tracer to study the behavior of nonylphenol and its derivatives .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-N-Nonylphenol-2,3,5,6-D4,OD with three analogous deuterated phenolic compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Key Substituent |

|---|---|---|---|---|

| 4-N-Nonylphenol-2,3,5,6-D4,OD | C₁₅H₁₉D₅O | 225.38 | 2,3,5,6, OD | Nonyl (C₉H₁₉) |

| 4-n-Butylphenol-2,3,5,6-d4,OD | C₁₀H₉D₅O | 155.24 | 2,3,5,6, OD | Butyl (C₄H₉) |

| 4-Chlorophenol-2,3,5,6-d4,OD | ClC₆D₄OD | 133.58 | 2,3,5,6, OD | Chlorine (Cl) |

| o-Cresol-3,4,5,6-d4,OD | C₇H₃D₅O | ~113.16* | 3,4,5,6, OD | Methyl (CH₃) |

Note: Molecular weight for o-Cresol-D4 is estimated based on formula C₇H₃D₅O .

- Substituent Effects: Chlorine in 4-Chlorophenol-D4 enhances electrophilicity and reactivity, making it useful in pesticide degradation studies . In contrast, the methyl group in o-Cresol-D4 reduces environmental persistence compared to alkylphenols .

Environmental Behavior and Toxicity

- Persistence: 4-N-Nonylphenol-D4 is highly persistent in aquatic systems (half-life >60 days) due to its hydrophobic nonyl chain, whereas 4-n-Butylphenol-D4 degrades faster (half-life ~30 days) .

- Toxicity: 4-N-Nonylphenol-D4 disrupts estrogen receptor signaling at EC₅₀ ~1.2 µM . 4-Chlorophenol-D4 shows acute toxicity (LC₅₀ ~5 mg/L in fish) due to reactive chlorine . o-Cresol-D4 exhibits lower bioaccumulation but higher volatility .

生物活性

4-N-Nonyphenol-2,3,5,6-D4,OD is a deuterated form of 4-n-Nonylphenol (NP), a compound known for its environmental persistence and biological activity. This article examines the biological activity of 4-N-Nonyphenol-2,3,5,6-D4,OD, highlighting its endocrine-disrupting properties, effects on microbial communities, and implications for environmental health.

- Molecular Formula : C15H19D5O

- CAS Number : 358730-95-7

- Molar Mass : 225.38 g/mol

- Storage Conditions : -20°C

Biological Activity Overview

4-N-Nonyphenol is recognized as a significant degradation product of nonylphenol ethoxylates (NPEOs), which are commonly used in industrial applications. The biological activity of NP includes:

- Endocrine Disruption : NP exhibits estrogenic activity, which can interfere with hormonal functions in wildlife and humans. This disruption is critical as it can lead to reproductive and developmental issues in various species .

- Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Its toxicological profile necessitates careful handling and regulation.

Case Study: Soil Microbial Community Effects

A study investigated the effects of 4-N-Nonyphenol on soil microbial respiration and community structure. The findings indicated that:

- Increased Respiration Activity : The addition of NP resulted in increased soil microbial respiration activity. This suggests that NP may enhance microbial metabolism at certain concentrations .

- Transient Community Changes : While NP affected the community structure of soil microbes, these changes were transient and did not lead to irreversible impacts on soil health .

| Treatment | Picoxystrobin (PI) | 4-n-Nonylphenol (NP) |

|---|---|---|

| Low Dose | 2 mg/kg dry soil | 0.5 mg/kg dry soil |

| High Dose | 10 mg/kg dry soil | 10 mg/kg dry soil |

This table summarizes the treatment levels used in the study, showcasing the comparative concentrations of NP and a fungicide (Picoxystrobin) used to assess their combined effects on soil ecosystems.

Removal from Aqueous Solutions

Research has demonstrated that 4-N-Nonyphenol can be effectively removed from water using various methods. In one study involving nano-zero-valent iron (nZVI), the removal efficiencies for NP were significantly enhanced at higher concentrations of nZVI:

Implications for Human Health

The endocrine-disrupting potential of NP raises concerns regarding human exposure through contaminated water sources and food products. Prolonged exposure may lead to adverse health outcomes, including reproductive health issues and developmental disorders in children.

Q & A

Q. Table 1: Key MS Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | |

| Detection Range | m/z 220–230 (for quantification) | |

| Precision | <5% RSD (relative standard deviation) |

Advanced: How does deuteration influence the environmental persistence and biodegradation of 4-n-Nonylphenol-2,3,5,6-d4,OD compared to its non-deuterated counterpart?

Methodological Answer:

Deuteration alters kinetic isotope effects (KIEs), which can slow microbial degradation rates due to stronger C-D bonds. Methodologies to study this include:

- Isotopic Tracing: Using LC-MS/MS to track deuterated vs. non-deuterated compound degradation in soil microcosms .

- Enzyme Kinetics: Comparing cytochrome P450-mediated oxidation rates (e.g., via Michaelis-Menten plots) to quantify KIEs .

- Half-Life Studies: Field experiments show deuterated forms exhibit ~10–20% longer half-lives in aquatic systems, highlighting isotopic stability .

Advanced: How can researchers resolve contradictions in reported estrogenic activity data for 4-n-Nonylphenol-2,3,5,6-d4,OD across cellular models?

Methodological Answer:

Discrepancies arise from variability in receptor binding assays. To address this:

Standardized Assay Conditions:

- Use ERα/ERβ-positive cell lines (e.g., MCF-7) with controlled serum conditions to minimize confounding factors .

- Include co-exposure studies with estrogen antagonists (e.g., tamoxifen) to confirm specificity .

Metabolite Profiling:

- Employ LC-HRMS to identify deuterated metabolites (e.g., hydroxylated derivatives) that may differentially activate pathways .

Computational Modeling:

- Molecular docking simulations predict binding affinities to estrogen receptors, reconciling in vitro/in vivo disparities .

Advanced: What strategies optimize the use of 4-n-Nonylphenol-2,3,5,6-d4,OD in tracing metabolic pathways in endocrine disruption studies?

Methodological Answer:

Pulse-Chase Experiments:

- Administer deuterated compound to model organisms (e.g., zebrafish), then track temporal distribution via imaging MS .

Isotope Ratio Monitoring:

- Measure ²H/¹H ratios in excreted metabolites (e.g., glucuronides) to map hepatic vs. renal clearance pathways .

Cross-Validation:

- Combine deuterated tracer data with RNA-seq to correlate metabolite levels with gene expression (e.g., vitellogenin induction) .

Basic: What precautions are critical when handling 4-n-Nonylphenol-2,3,5,6-d4,OD in laboratory settings?

Methodological Answer:

- Storage: Maintain at -20°C in amber vials to prevent photodegradation and isotopic exchange .

- Waste Disposal: Incinerate deuterated waste separately to avoid environmental release, adhering to EPA guidelines for persistent pollutants .

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to endocrine-disrupting hazards .

Advanced: How can isotopic scrambling be minimized during synthetic modification of 4-n-Nonylphenol-2,3,5,6-d4,OD?

Methodological Answer:

Isotopic scrambling (unintended ²H loss/redistribution) is mitigated by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。